For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Leonurine (B1674737) Hydrochloride
Leonurine, a unique alkaloid primarily isolated from plants of the Leonurus genus (commonly known as motherwort), has garnered significant scientific interest for its broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of its hydrochloride salt, a form frequently utilized in research due to its stability and solubility. We will delve into detailed experimental protocols, present quantitative data, and visualize key processes and pathways to support advanced research and development.
Discovery and Isolation of Leonurine
The journey of leonurine began with its initial isolation from the Leonurus plant in 1930.[1][2] However, detailed extraction protocols and structural elucidation were more thoroughly documented decades later.
Early Extraction and Purification Protocols
In 1976, a foundational method for extracting leonurine from dried or fresh leaves of Leonurus was established.[1][2] This multi-step process laid the groundwork for future refinements.
A detailed protocol based on this early methodology is as follows:
-
Initial Extraction: Comminuted dried plants or fresh leaves are extracted in an acidic methanol (B129727) solution (containing 1% HCl) at low temperature using a rotary evaporator.[1][2]
-
Solvent Partitioning: The initial extract is further processed sequentially with hydrochloric acid, diethyl ether, and ethanol (B145695) to partition and isolate different compound classes.[1][2]
-
Chromatographic Purification: The resulting extract is subjected to column chromatography for separation and purification. Alumina and Sephadex G-25 columns are used to isolate the leonurine fraction.[1][2]
-
Final Product: This process yields approximately 50 mg of dried leonurine per kg of plant material.[1][2]
Modern Isolation Techniques
While traditional methods are effective, modern techniques have been developed to enhance the efficiency and purity of leonurine extraction.[1] These methods offer significant improvements in speed and yield.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative isolation of leonurine.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid partition chromatography technique for separating leonurine from crude extracts.[1][2][3] One study using an ethyl acetate-n-butanol-water (3:2:5) solvent system yielded 68 mg of leonurine (96.2% purity) from 2.48 g of crude extract.[3][4]
-
Acidic Ionic Liquid-Based Ultrasonic-Assisted Extraction: This method enhances extraction efficiency, allowing for the acquisition of 0.136‰ of leonurine from dried plant powder within 30 minutes.[1][4]
Chemical Synthesis of Leonurine Hydrochloride
The limited yield from natural sources prompted the development of chemical synthesis routes to enable large-scale production for extensive research and potential clinical use.[1]
Landmark High-Yield Synthesis (1979)
A pivotal, simple, and high-yield synthesis route was developed in 1979, making industrial production feasible.[1][2][5] This method achieves a yield of over 80%.[1][2]
Experimental Protocol for the 1979 Synthesis:
-
Guanidination of 4-Amino-1-butanol: 4-aminobutanol is reacted to form 4-guanidine-1-butanol hydrochloride.[1][2]
-
Condensation Reaction: The 4-guanidine-1-butanol hydrochloride is condensed with syringic acid.[1][2]
-
Catalysis and Solvent: The reaction is catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent mixture of hexamethylphosphotriamide (HMPT) and ether (1:1).[1][2][5]
-
Reaction Conditions: The mixture is reacted at room temperature for 72 hours to yield leonurine.[1][2]
-
Salt Formation: The resulting leonurine base is then treated with hydrochloric acid to form the stable leonurine hydrochloride salt.
// Nodes A [label="4-Aminobutanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Guanidination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="4-Guanidino-1-butanol\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Syringic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Condensation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Leonurine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="HCl Treatment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B -> C; {rank=same; C; D;} C -> E; D -> E; E -> F [label="DCC, HMPT/Ether\n72h, RT\n>80% Yield"]; F -> G -> H; } caption { label = "Workflow of the 1979 high-yield leonurine synthesis."; fontsize = 10; fontname = "Arial"; }
Alternative Synthesis Routes
Other synthetic pathways have also been explored. A seven-step synthesis starting from 3,4,5-trimethoxybenzoic acid has been reported, achieving a final yield of 11.67%.[1][2] Another method begins with eudesmic acid, which is converted to syringic acid, followed by several steps including protection, chlorination, Gabriel synthesis, and final reaction with S-methylisothiourea.[6]
| Parameter | 1979 Synthesis Route | Multi-Step Synthesis Route |
| Starting Materials | 4-Aminobutanol, Syringic Acid | 3,4,5-Trimethoxybenzoic Acid |
| Key Reagents | DCC, HMPT | Not fully specified, multi-step |
| Reported Yield | >80%[1][2] | 11.67%[1][2] |
| Number of Steps | 2 main steps | 7 steps[1][2] |
Biological Activity and Key Signaling Pathways
Leonurine hydrochloride exhibits a remarkable range of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor activities.[1][6][7][8][9][10] These effects are mediated through its interaction with several crucial cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival and proliferation. Leonurine has been shown to activate this pathway, leading to:
-
Cardioprotection: It protects cardiac function after myocardial infarction by inhibiting apoptosis through the PI3K/Akt/GSK3β signaling pathway.[9][11]
-
Neuroprotection: Activation of the PI3K/Akt pathway helps reduce oxidative stress and alleviate damage from ischemic brain injury.[12][13]
-
Mitophagy Activation: It protects bone mesenchymal stem cells from oxidative stress by activating mitophagy via the PI3K/Akt/mTOR pathway.[14]
// Nodes Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Leo -> PI3K [label="Activates", color="#34A853"]; PI3K -> Akt [label="Activates\n(Phosphorylation)", color="#34A853"]; Akt -> GSK3b [label="Inhibits", color="#EA4335", arrowhead=tee]; Akt -> Bcl2 [label="Promotes", color="#34A853"]; Akt -> Bax [label="Inhibits", color="#EA4335", arrowhead=tee]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [color="#EA4335"]; Apoptosis -> CellSurvival [style=invis]; } caption { label = "Leonurine's cardioprotective effect via the PI3K/Akt pathway."; fontsize = 10; fontname = "Arial"; }
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammation. Leonurine exerts potent anti-inflammatory effects by inhibiting this pathway.[14][15]
-
It suppresses the phosphorylation of IKKβ and the p65 subunit of NF-κB, preventing its translocation to the nucleus.[15]
-
This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][14]
// Nodes Stimulus [label="Inflammatory\nStimulus (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; IKK [label="IKKβ", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimulus -> IKK [color="#34A853"]; Leo -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee]; IKK -> IkB [label="Phosphorylates &\nDegrades", color="#EA4335"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label="Gene Transcription"]; Cytokines -> Inflammation; } caption { label = "Leonurine's anti-inflammatory action via NF-κB pathway inhibition."; fontsize = 10; fontname = "Arial"; }
Other Important Pathways
-
AMPK/SREBP1 Signaling: Leonurine hydrochloride provides a hepatoprotective role against non-alcoholic steatohepatitis by mediating this pathway.[1][11] It also plays a role in its effect against alcoholic liver disease.[13]
-
NO/NOS Pathway: Leonurine offers neuroprotection against ischemic injury by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway, thereby reducing oxidative stress.[16]
Quantitative Pharmacological Data
The biological effects of leonurine hydrochloride have been quantified in numerous studies, providing valuable data for assessing its potency and therapeutic window.
| Parameter | Target/Model | Value | Reference |
| IC50 | CYP1A2 Inhibition (competitive) | 18.05 µM | [1][2] |
| IC50 | CYP2D6 Inhibition (competitive) | 15.13 µM | [1][2] |
| IC50 | CYP3A4 Inhibition (non-competitive) | 20.09 µM | [1][2] |
| Oral Bioavailability | In rats | 2.21% | [1] |
| Effective Dose | Cardioprotection in rats (MI model) | 15 mg/kg/day | [11] |
| Effective Dose | Hepatoprotection in mice (NASH model) | 200 mg/kg/day | [11] |
| Effective Concentration | Reversing H₂O₂ injury in human ESCs | 25 and 50 µM | [1][2] |
| Uterine Contraction | In rat-isolated uterus | 0.4 pg/mL | [1] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a generalized protocol for a common bioassay used to validate the mechanism of action of leonurine.
Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation (activation) in pathways like PI3K/Akt and NF-κB following treatment with leonurine hydrochloride.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes, microglial cells) to 70-80% confluency. Treat cells with a stimulating agent (e.g., LPS, hypoxia) with or without leonurine hydrochloride at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit to ensure equal loading.[17]
-
Gel Electrophoresis: Separate 20-50 µg of protein per sample on a 10-15% SDS-PAGE gel.[15][17]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15][17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p65, total-p65) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15] Quantify band density to determine relative protein expression.
Conclusion and Future Directions
Leonurine hydrochloride has transitioned from a natural isolate to a well-characterized compound with significant therapeutic potential. Its discovery and the subsequent development of efficient chemical synthesis routes have been crucial for enabling in-depth pharmacological investigation.[1][18] The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt and NF-κB signaling pathways, highlights its promise in treating cardiovascular, neurological, and inflammatory diseases.[9][10]
Despite these advances, challenges such as low oral bioavailability remain.[1][9][10] Future research should focus on structural modifications and novel drug delivery systems to optimize its pharmacokinetic profile.[1][9][10] Continued rigorous preclinical and clinical trials are essential to translate the promising results from the bench to the bedside.[1][18]
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leonurine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. dovepress.com [dovepress.com]
- 13. The Hepatoprotective Effect of Leonurine Hydrochloride Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]
- 15. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery of Leonuri and therapeutical applications: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
